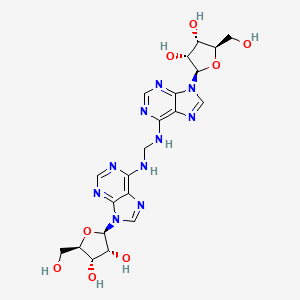
2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide
Overview
Description
2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide is a chemical compound of interest due to its structural features, including intramolecular hydrogen bonds, which play a significant role in its physical and chemical properties. This compound is part of a broader class of 2-hydroxy-benzamides, which have been extensively studied for their potential applications and fundamental chemical behavior.
Synthesis Analysis
The synthesis of derivatives similar to this compound typically involves condensation reactions between hydroxyaniline and benzoyl chloride in aqueous mediums or through more complex reactions involving salicylic acid derivatives and amines under controlled conditions. For instance, 2-hydroxy-N-(pyridin-4-yl)benzamide has been synthesized from salicylic acid and 4-aminopyridine, highlighting a general methodological approach that can be adapted for synthesizing this compound by adjusting the reactants to include 2-hydroxyethyl components (Dian, 2010).
Molecular Structure Analysis
The molecular structure of this compound, and closely related compounds, is characterized by the presence of intramolecular hydrogen bonds. These bonds significantly influence the molecule's conformation and stability. Studies have shown that the intramolecular hydrogen bonding in similar molecules leads to a rigid structure, which can impact the compound's reactivity and interaction with other molecules (Kawski, Kochel, Perevozkina, & Filarowski, 2006).
Scientific Research Applications
Spectroscopic Studies
One of the primary applications of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide and its derivatives lies in spectroscopic studies. Takač and Vikić Topić (2004) explored the structural and spectral properties of various salicylic acid derivatives, including 2,5-dihydroxybenzamides, using FT-IR and NMR spectroscopies. They found that the spectral characteristics of 2,5-dihydroxybenzamides differ significantly from other derivatives, offering unique insights for chemical analysis (Takač & Vikić Topić, 2004).
Antimicrobial and Antioxidant Activities
The compound also shows promise in antimicrobial and antioxidant research. Yang et al. (2015) isolated new benzamides from endophytic Streptomyces, including derivatives similar to this compound, which displayed significant antimicrobial and antioxidant activities (Yang et al., 2015).
Designing Magnets
In materials science, derivatives of this compound are used in designing single-molecule and single-chain magnets. Costes, Vendier, and Wernsdorfer (2010) reported that certain ligands derived from this compound, when coordinated with copper ions and lanthanide salts, exhibit Single-Molecule Magnet (SMM) and Single-Chain Magnet (SCM) behaviors (Costes, Vendier, & Wernsdorfer, 2010).
Biological Activity Spectrum
Imramovský et al. (2011) analyzed the biological activity of various benzamides, including those structurally related to this compound, against mycobacterial, bacterial, and fungal strains. These compounds demonstrated significant biological activities, comparable with standard antimicrobials (Imramovský et al., 2011).
Intramolecular Hydrogen Bond Analysis
Kawski, Kochel, Perevozkina, and Filarowski (2006) conducted a study on the intramolecular hydrogen bond in 2-hydroxy-benzamides. Their research provides valuable insights into the hydrogen bonding behavior of compounds structurally related to this compound, crucial for understanding their chemical properties and reactivity (Kawski et al., 2006).
Synthesis and Chemical Reactions
Research has also focused on developing efficient synthesis processes for similar compounds. For instance, Dian (2010) studied the synthesis of 2-Hydroxy-N-(pyridin-4-yl)benzamide, a compound related to this compound, under various conditions, demonstrating the practical aspects of synthesizing these compounds (Dian, 2010).
Mechanism of Action
Target of Action
The primary target of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide is fungal laccases . Laccases are blue multicopper enzymes that belong to the ligninolytic enzymatic system of fungi . They are known for their high stability and wide substrate spectrum, making them increasingly important in white biotechnology .
Mode of Action
This compound interacts with its target, the fungal laccases, through a process of oxidation . The laccase-catalyzed reactions lead to the oxidation of the substrate via a cation radical, which has been described to undergo proton addition to form a quinonoid derivative or nucleophilic attack by itself producing homomolecular dimers .
Biochemical Pathways
The biochemical pathway affected by this compound involves the oxidation of various aromatic compounds while reducing molecular oxygen to water . This process is catalyzed by laccases and leads to the formation of nonhomomolecular products from the quinonoid form of the laccase-substrate .
Pharmacokinetics
It’s known that the substrate affinity of the enzyme for this compound is rather low (km 07–14 mM) .
Result of Action
The result of the action of this compound is the formation of nonhomomolecular products from the quinonoid form of the laccase-substrate . These products are formed without the addition of a reaction partner .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of solvents like water or methanol . In laccase-catalyzed syntheses performed in aqueous solutions or in the presence of methanol or other alcohols, undesirable heteromolecular coupling reactions between the laccase substrate and solvents must be taken into account .
properties
IUPAC Name |
2,5-dihydroxy-N-(2-hydroxyethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c11-4-3-10-9(14)7-5-6(12)1-2-8(7)13/h1-2,5,11-13H,3-4H2,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCOLLPSNIHBGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)NCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210994 | |
| Record name | Gentisic acid ethanolamide [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61969-53-7 | |
| Record name | 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61969-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentisic acid ethanolamide [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061969537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gentisic acid ethanolamide [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GENTISIC ACID ETHANOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4E039OIGX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide in current research?
A: this compound is primarily utilized as a substrate for laccase-catalyzed reactions to synthesize novel compounds with potential biological activity. [, , , , ] This approach aims to develop new antibiotics and other pharmaceuticals.
Q2: Can you provide examples of successful applications of this compound in drug discovery?
A: Research shows promising results in synthesizing new aminoglycoside antibiotics using this compound. [] Laccases were used to couple this compound with existing antibiotics like Kanamycin, Tobramycin, and Gentamicin. These novel derivatives demonstrated comparable or even enhanced antibacterial activity against various Staphylococci strains, including multidrug-resistant ones, compared to the parent antibiotics.
Q3: Beyond antibacterial activity, have any other biological activities been observed in compounds derived from this compound?
A: While antibacterial activity is a significant focus, research also identified synthesized thiosulfoesters, incorporating a this compound moiety, exhibiting antithrombotic and antiviral activities. [] These findings highlight the compound's potential in developing therapeutics for various diseases beyond bacterial infections.
Q4: What are the advantages of using laccases with this compound in synthesizing new compounds?
A: Laccase-catalyzed reactions offer a green chemistry approach, often using milder reaction conditions and minimizing the use of harsh chemicals. [, ] This method aligns with sustainable chemistry principles and can potentially reduce environmental impact compared to traditional synthetic routes.
Q5: Are there any computational studies exploring the properties or potential applications of this compound?
A: Research employed virtual biological screening using the PASS computer system and molecular docking to predict potential biological activities of synthesized thiosulfoesters incorporating this compound. [] These computational approaches guide further experimental research and provide insights into structure-activity relationships.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![3-[(3S,5R,8R,9S,10R,13R,17R)-14-hydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1212333.png)